Kétorolac trométhamine

Vue d'ensemble

Description

Le kétorolac tréméthamine est un anti-inflammatoire non stéroïdien (AINS) qui appartient à la classe des dérivés de l’acide hétéroarylacétique. Il est largement utilisé pour ses propriétés analgésiques, anti-inflammatoires et antipyrétiques puissantes. Le kétorolac tréméthamine est généralement administré pour le traitement à court terme de la douleur modérée à intense, souvent en contexte postopératoire .

Applications De Recherche Scientifique

Ketorolac tromethamine has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.

Biology: Studies on its effects on cellular pathways and gene expression are common.

Mécanisme D'action

Le kétorolac tréméthamine exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des médiateurs de la douleur, de l’inflammation et de la fièvre. Il inhibe de manière non sélective les enzymes cyclooxygénase-1 (COX-1) et cyclooxygénase-2 (COX-2). Cette inhibition réduit la production de prostaglandines, ce qui entraîne une diminution de la douleur et de l’inflammation .

Analyse Biochimique

Biochemical Properties

Ketorolac Tromethamine acts at the cyclooxygenase pathway of arachidonic acid metabolism to inhibit prostaglandin biosynthesis . It interacts with enzymes such as cyclooxygenase 1 (COX-1) and cyclooxygenase 2 (COX-2), inhibiting their activity . This interaction leads to a decrease in the formation of prostaglandins, molecules which contribute to the nociceptive transmission in the spinal cord .

Cellular Effects

Ketorolac Tromethamine has significant effects on various types of cells and cellular processes. It reduces the production of prostaglandin by inhibiting the activity of COX-2, thereby achieving analgesic, anti-inflammatory, and antipyretic effects . It also appears to inhibit platelet aggregation induced by arachidonic acid and collagen . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Ketorolac Tromethamine, like that of other NSAIDs, is not completely understood but may be related to prostaglandin synthetase inhibition . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The peak analgesic effect of Ketorolac Tromethamine occurs within 2 to 3 hours and is not statistically significantly different over the recommended dosage range . The greatest difference between large and small doses of Ketorolac Tromethamine is in the duration of analgesia . Over time, the drug is extensively metabolized through glucuronidation and oxidation, with little if any drug eliminated unchanged .

Dosage Effects in Animal Models

In animal models, the pharmacokinetics of Ketorolac Tromethamine was observed to be linear after single oral doses ranging from 0.25 to 16 mg/kg . The effects of the product vary with different dosages, and toxic or adverse effects may be observed at high doses .

Metabolic Pathways

Ketorolac Tromethamine is heavily metabolized via hydroxylation or conjugation in the liver . The key metabolic pathway is glucuronic acid conjugation . Enzymes involved in phase I metabolism include CYP2C8 and CYP2C9, while phase II metabolism is carried out by UDP-glucuronosyltransferase (UGT) 2B7 .

Transport and Distribution

Ketorolac Tromethamine is rapidly absorbed and efficiently distributed following oral and intramuscular doses in all species . The drug is extensively bound (>99%) to plasma proteins and has a volume of distribution (0.1 to 0.3 L/kg) comparable with those of other NSAIDs .

Méthodes De Préparation

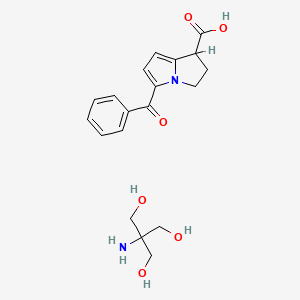

Voies de synthèse et conditions réactionnelles : La synthèse du kétorolac tréméthamine implique plusieurs étapes. Une méthode courante commence par la réaction du 2,5-diméthoxytétrahydrofurane avec le 2-(2-aminoéthyl) diéthyl malonate pour former un intermédiaire. Cet intermédiaire est ensuite soumis à d’autres réactions pour produire le kétorolac tréméthamine . Une autre méthode implique la réaction de l’acide 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylique avec la tréméthamine dans des conditions d’hydrolyse alcaline et d’acidification .

Méthodes de production industrielle : La production industrielle du kétorolac tréméthamine implique généralement l’optimisation des voies de synthèse pour un rendement et une pureté plus élevés. L’utilisation de catalyseurs verts et de réactifs respectueux de l’environnement est mise en avant pour rendre le processus plus durable et rentable .

Analyse Des Réactions Chimiques

Types de réactions : Le kétorolac tréméthamine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou d’autres sites réactifs.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des agents halogénants et d’autres électrophiles sont utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés du kétorolac ayant des propriétés pharmacologiques modifiées .

4. Applications de la recherche scientifique

Le kétorolac tréméthamine a une large gamme d’applications dans la recherche scientifique :

Biologie : Les études sur ses effets sur les voies cellulaires et l’expression génique sont courantes.

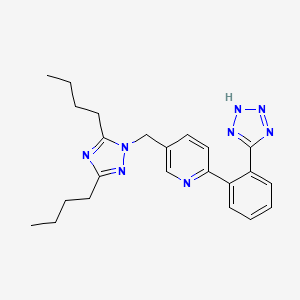

Comparaison Avec Des Composés Similaires

Le kétorolac tréméthamine est souvent comparé à d’autres AINS tels que l’ibuprofène, le naproxène et le diclofénac. Bien que tous ces composés partagent des mécanismes d’action similaires, le kétorolac tréméthamine est unique en termes de puissance et d’efficacité dans la gestion de la douleur intense. Contrairement à certains AINS, il est souvent utilisé comme alternative aux opioïdes en raison de ses forts effets analgésiques sans risque de dépendance .

Composés similaires :

Ibuprofène : Courramment utilisé pour la douleur et l’inflammation légères à modérées.

Naproxène : Connu pour sa durée d’action plus longue.

Diclofénac : Souvent utilisé pour ses fortes propriétés anti-inflammatoires.

Le kétorolac tréméthamine se distingue par sa grande efficacité dans la gestion de la douleur aiguë, ce qui en fait un outil précieux dans les milieux cliniques.

Propriétés

Key on ui mechanism of action |

ROX-888 is a intranasal formulation of the broadly used injectible analgesic, ketorolac. It has ability to provide effective analgesia in acute medical conditions resulting in moderate-severe pain, without the disabling side effects of opioid analgesics |

|---|---|

Numéro CAS |

74103-07-4 |

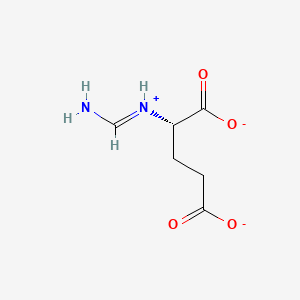

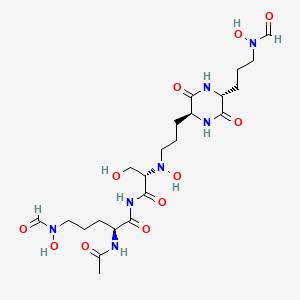

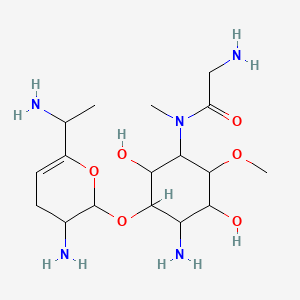

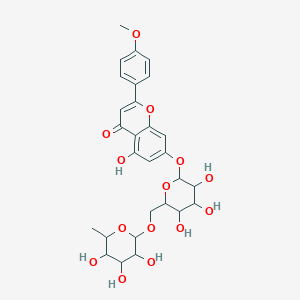

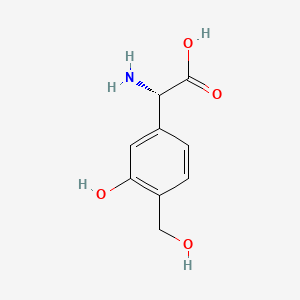

Formule moléculaire |

C19H24N2O6 |

Poids moléculaire |

376.4 g/mol |

Nom IUPAC |

5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium |

InChI |

InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2 |

Clé InChI |

BWHLPLXXIDYSNW-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |

SMILES canonique |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)[O-].C(C(CO)(CO)[NH3+])O |

Apparence |

Solid powder |

Key on ui other cas no. |

74103-07-4 |

Pictogrammes |

Acute Toxic; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

>56.5 [ug/mL] (The mean of the results at pH 7.4) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acular; Godek; Sprix; Syntex; Toradol; Ketorolac tromethamine |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]formamide](/img/structure/B1673540.png)